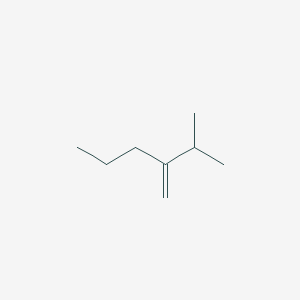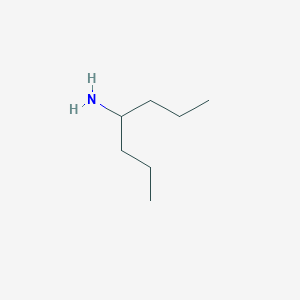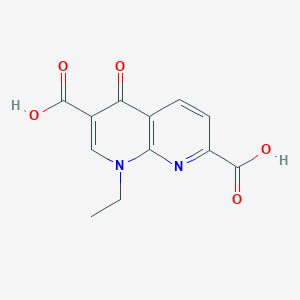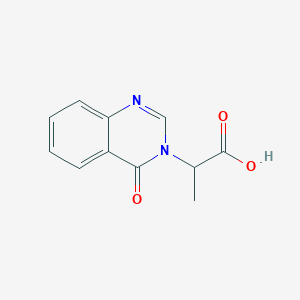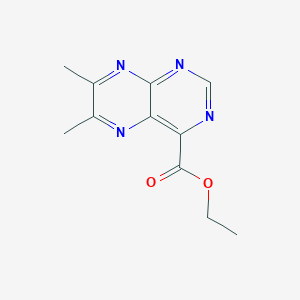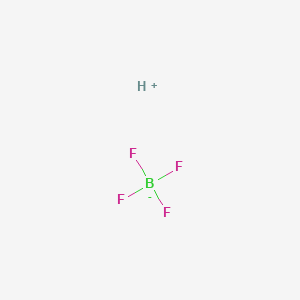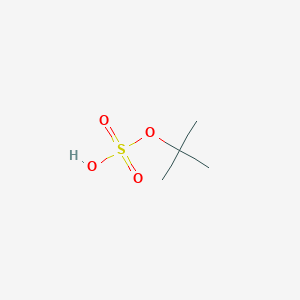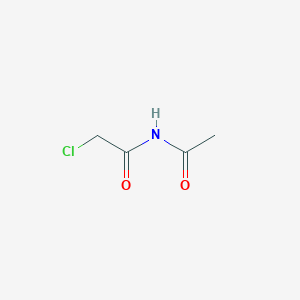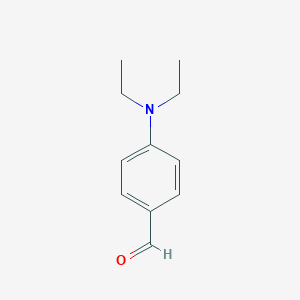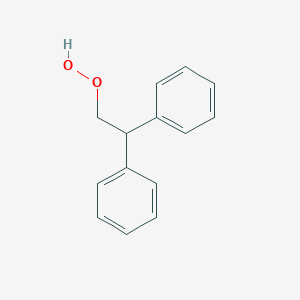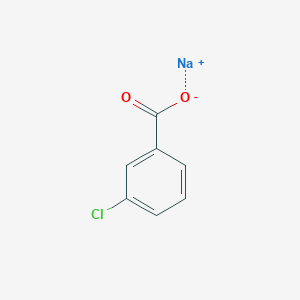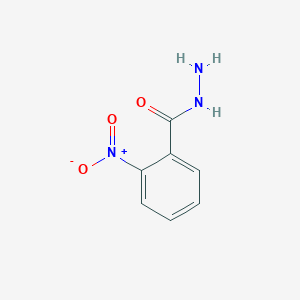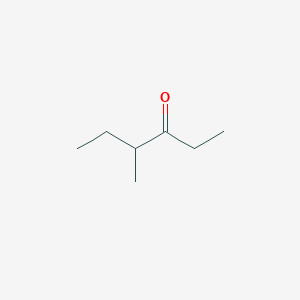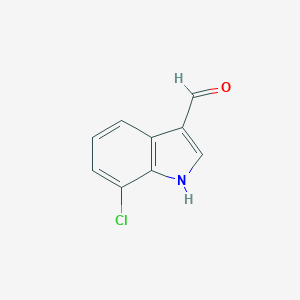
7-cloro-1H-indol-3-carbaldehído
Descripción general
Descripción
7-Chloro-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. It is characterized by a chlorine atom at the 7th position and an aldehyde group at the 3rd position of the indole ring. This compound is a white to pale yellow solid with a distinctive odor. It is sparingly soluble in water but can dissolve in alcohol, ether, and other common organic solvents .
Aplicaciones Científicas De Investigación
7-Chloro-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
Target of Action
7-Chloro-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to be precursors for the synthesis of biologically active structures . .
Mode of Action
Indole derivatives, in general, have been found to exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that the compound is toxic and irritating . It should be kept away from sources of ignition, sparks, and high temperatures, and stored in a cool, dry place . During use, appropriate protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract, and operations should be carried out in a well-ventilated environment .
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole followed by formylation. One common method includes the reaction of 7-chloro-1H-indole with formaldehyde under acidic conditions to yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for 7-chloro-1H-indole-3-carbaldehyde often involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction environments to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom
Major Products Formed:
Oxidation: 7-chloro-1H-indole-3-carboxylic acid.
Reduction: 7-chloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
1H-indole-3-carbaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-chloro-1H-indole-3-carbaldehyde: Chlorine atom at the 5th position, leading to different reactivity and biological activity.
2-chloro-1H-indole-3-carbaldehyde: Chlorine atom at the 2nd position, affecting its chemical properties and applications
Uniqueness: 7-Chloro-1H-indole-3-carbaldehyde is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
IUPAC Name |
7-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNOJSRXQVQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349236 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-07-7 | |
| Record name | 7-chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


